1-(4-Bromo-2-methylphenyl)ethan-1-amine
Overview
Description
1-(4-Bromo-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12BrN It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, which is further connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-methylphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the bromination of 2-methylacetophenone to yield 1-(4-bromo-2-methylphenyl)ethanone, which is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, followed by reductive amination under controlled conditions to produce the desired amine .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an appropriate solvent can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of 1-(2-methylphenyl)ethan-1-amine.
Substitution: Formation of 1-(4-substituted-2-methylphenyl)ethan-1-amine derivatives.
Scientific Research Applications
1-(4-Bromo-2-methylphenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(4-Chloro-2-methylphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluoro-2-methylphenyl)ethan-1-amine: Similar structure with a fluorine atom instead of bromine.
1-(4-Iodo-2-methylphenyl)ethan-1-amine: Similar structure with an iodine atom instead of bromine.
Uniqueness: 1-(4-Bromo-2-methylphenyl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and biological activity .
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCHYPOMQPPOJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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